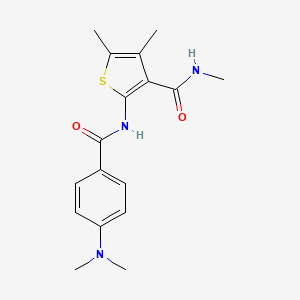![molecular formula C23H22N4 B2904922 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-70-7](/img/structure/B2904922.png)
3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile” is a chemical compound with the linear formula C23H22N4. It has a molecular weight of 354.459 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented. The compound has a molecular weight of 354.459 . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Pharmacological Research
This compound is part of the pyrido[1,2-a]benzimidazole class, which has been extensively studied for its pharmacological potential. The structure is similar to that of many biologically active substances, particularly those with antiviral properties . Researchers have synthesized derivatives of this class to explore new therapeutic possibilities, including antiviral drugs.
Antiviral Agent Development
The structural similarity of 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile to indole derivatives suggests potential antiviral applications. Indole derivatives have been shown to exhibit inhibitory activity against influenza A and other viruses . This compound could be a candidate for the development of new antiviral agents.
Antitubercular Activity
Compounds within the pyrido[1,2-a]benzimidazole family have been investigated for their antitubercular activity. Given the global impact of tuberculosis, there is a continuous search for effective treatments, and this compound could contribute to the development of new antitubercular drugs .
Antioxidant Activity Research
The benzimidazole scaffold is known to be a part of compounds with antioxidant properties. Research into indole derivatives, which share structural features with 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile, has revealed potential antioxidant activities. This suggests that the compound could be useful in studying oxidative stress-related diseases .
Chemical Synthesis and Catalysis
The compound’s structure allows for potential use in chemical synthesis as a catalyst or intermediate. Its unique framework could facilitate the construction of complex molecules, particularly in the synthesis of natural products and pharmaceuticals .
Material Science Applications
Due to its aromatic nature and the presence of multiple nitrogen atoms, this compound could be explored for applications in material science. It may serve as a precursor or a building block in the synthesis of organic electronic materials, such as conductive polymers or organic semiconductors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-phenylethylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-16(2)18-14-22(25-13-12-17-8-4-3-5-9-17)27-21-11-7-6-10-20(21)26-23(27)19(18)15-24/h3-11,14,16,25H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRRRIQTOALPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)



![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)


![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)



![4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2904861.png)
